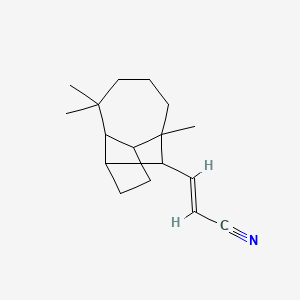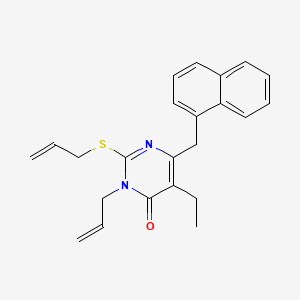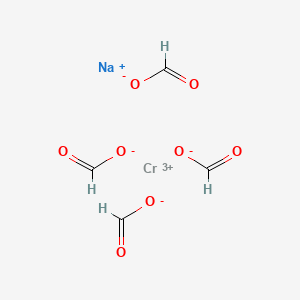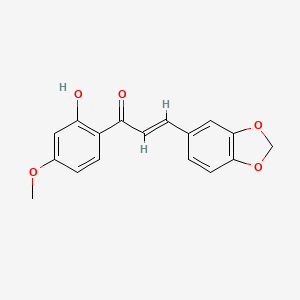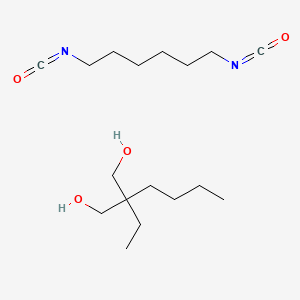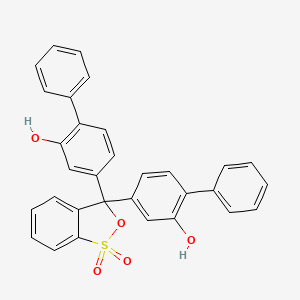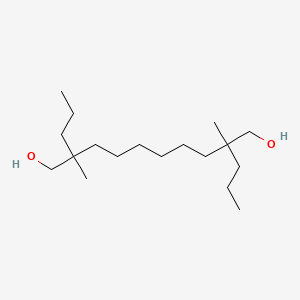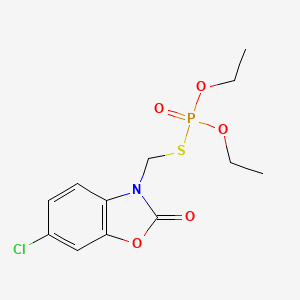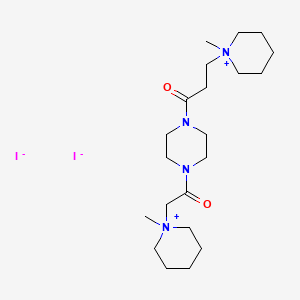
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride is an organic compound with the molecular formula C18H25ClO2 and a molecular weight of 308.84 g/mol. This compound is known for its unique structure, which includes a cyclopentyl group and a tert-butyl group attached to a phenoxy ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride typically involves the reaction of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The reaction proceeds as follows:
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid+SOCl2→2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires strong reducing agents like LiAlH4 under anhydrous conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid
- 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propanol
- 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionamide
Uniqueness
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride is unique due to its highly reactive acyl chloride group, which makes it a versatile intermediate in organic synthesis. Its structure, featuring both cyclopentyl and tert-butyl groups, provides steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions.
Propiedades
Número CAS |
85222-96-4 |
|---|---|
Fórmula molecular |
C18H25ClO2 |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
2-(4-tert-butyl-2-cyclopentylphenoxy)propanoyl chloride |
InChI |
InChI=1S/C18H25ClO2/c1-12(17(19)20)21-16-10-9-14(18(2,3)4)11-15(16)13-7-5-6-8-13/h9-13H,5-8H2,1-4H3 |
Clave InChI |
OIYHIUVLOGVVMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)Cl)OC1=C(C=C(C=C1)C(C)(C)C)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


